

Application Notes and Protocols for In Vivo Studies with PF-05089771 Tosylate

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Compound of Interest

Compound Name: PF 05089771 tosylate

Cat. No.: B560333

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Introduction

PF-05089771 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] [2] Nav1.7 is a key channel in the transmission of pain signals, and its genetic validation in humans has made it a significant target for the development of novel analgesics.[3] This document provides detailed application notes and protocols for the use of PF-05089771 tosylate in preclinical in vivo research, with a focus on dosage, administration routes, and experimental design.

Note on Systemic Administration: Preclinical and clinical studies with systemically administered PF-05089771 have shown limited efficacy in various pain models.[4][5] This has been attributed to factors such as high plasma protein binding, which may result in insufficient concentrations of the compound at the target site.[4][5] Consequently, the majority of successful preclinical studies have utilized local or intrathecal administration routes. Researchers should consider these limitations when designing experiments involving systemic delivery.

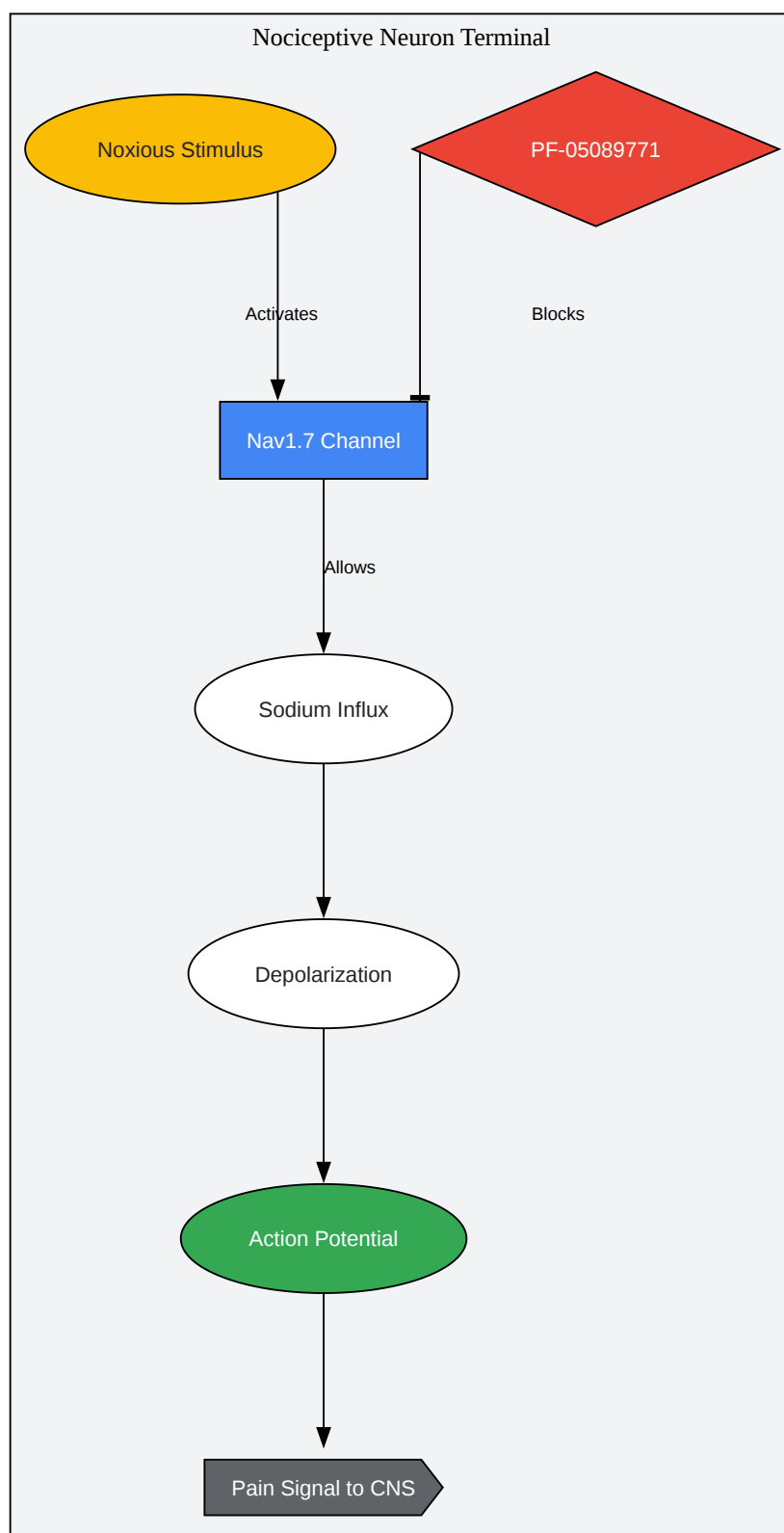
Data Presentation: In Vivo Dosages

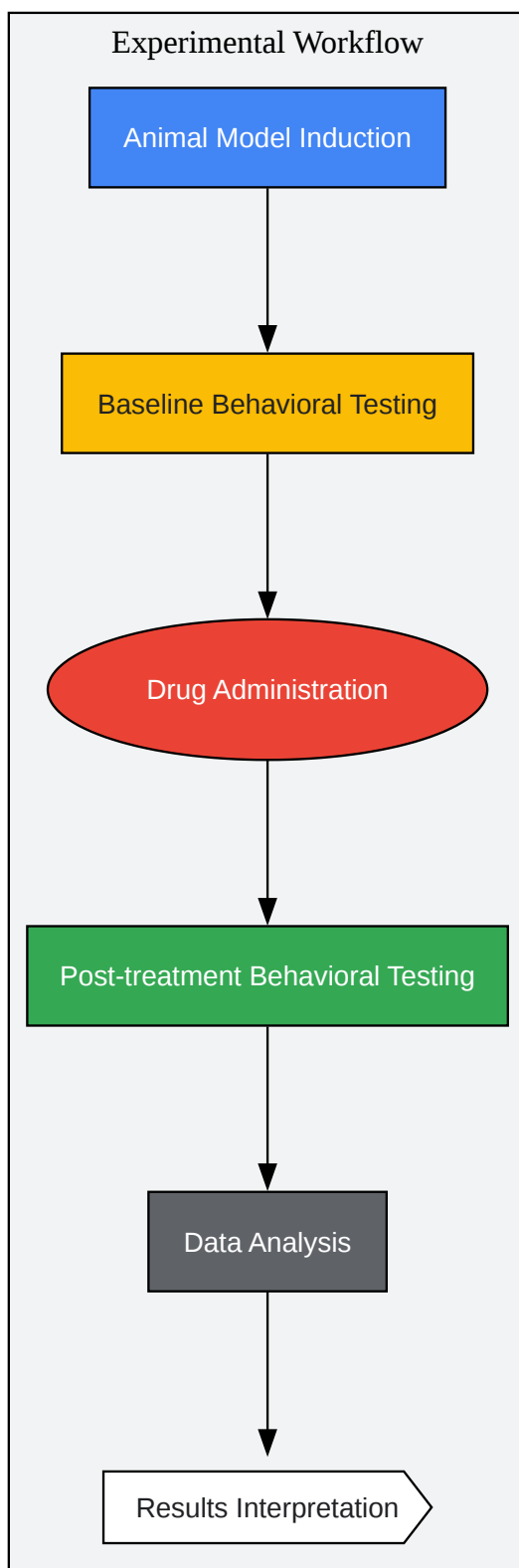
The following table summarizes reported dosages of PF-05089771 tosylate used in in vivo animal studies. It is crucial to note that the optimal dose may vary depending on the animal model, pain etiology, and specific experimental conditions.

| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
|---|----------------------|---|---|-----------|
| Rat (Knee Arthritis Models: MIA and LPA) | Intra-articular | 0.1 mg in 50 µL | Reduction in secondary allodynia | [6] |
| Mouse (Nociceptive, Inflammatory, Neuropathic, and Morphine-Tolerant Pain Models) | Intrathecal | Not specified in µg/kg, but effective analgesia observed. | Rapid and long-lasting analgesia across multiple pain models. | [7] |
| Mouse (Paclitaxel-Induced Neuropathy Model) | Intrathecal | 10 nmol and 30 nmol | No significant antiallodynic effect observed. | [5] |

Signaling Pathway

PF-05089771 selectively blocks the Nav1.7 sodium channel, which is preferentially expressed in peripheral sensory neurons.[8][9] This channel plays a crucial role in setting the threshold for action potential firing in response to noxious stimuli.[10] By inhibiting Nav1.7, PF-05089771 reduces the influx of sodium ions, thereby dampening the generation and propagation of pain signals from the periphery to the central nervous system.[3] Interestingly, the analgesic effect of intrathecally administered PF-05089771 has been shown to be reversed by the opioid antagonist naloxone, suggesting an involvement of the endogenous opioid signaling pathway. [7]





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